2-({[2-Methyl-3-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid
Overview
Description
2-({[2-Methyl-3-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid (MTFB) is a compound that has been studied for its potential applications in scientific research. It is a type of carboxylic acid, a group of organic compounds characterized by the presence of a carboxyl group, which is composed of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group. MTFB has been found to have multiple biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Scientific Research Applications
Antimicrobial Agent Synthesis
The compound serves as an intermediate in the synthesis of antimicrobial benzoisothiazolones and dithiobis(benzamides), which are important for developing new antimicrobial agents .
Ligand Binding Studies
It is used in research to investigate the binding of ligands with chaperones PapD and FimC, which is crucial for understanding protein-protein interactions and drug development .
Gene Expression Analysis & Genotyping
This chemical is utilized in gene expression analysis and genotyping workflows, which are essential processes in biopharma product support and ensuring controlled environments in facilities .
Synthesis of Oxadiazole Derivatives
It is involved in the synthesis of 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxy moiety, which have potential pharmacological applications .
Antifungal Activity Research
The compound is part of studies searching for novel antifungal agents, contributing to medicinal chemistry efforts to combat fungal infections .
properties
IUPAC Name |
2-[[2-methyl-3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO3/c1-9-12(16(17,18)19)7-4-8-13(9)20-14(21)10-5-2-3-6-11(10)15(22)23/h2-8H,1H3,(H,20,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMGLMOMMJKNBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[2-Methyl-3-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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